molecular formula C17H11F6NO3 B11929560 Srd5A1-IN-1

Srd5A1-IN-1

Cat. No.: B11929560
M. Wt: 391.26 g/mol
InChI Key: VYSOCZLQZPSHHE-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Srd5A1-IN-1 is a compound that acts as an inhibitor of the enzyme steroid 5-alpha-reductase type I (SRD5A1). This enzyme is crucial in the metabolism of steroid hormones, converting testosterone into the more potent androgen, dihydrotestosterone (DHT). The inhibition of SRD5A1 has significant implications in various medical conditions, including benign prostatic hyperplasia and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Srd5A1-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Srd5A1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Srd5A1-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of steroid 5-alpha-reductase and its effects on steroid metabolism.

    Biology: Employed in research to understand the role of DHT in various biological processes, including cell growth and differentiation.

    Medicine: Investigated for its potential therapeutic applications in conditions such as benign prostatic hyperplasia, prostate cancer, and androgenetic alopecia.

    Industry: Utilized in the development of pharmaceuticals targeting SRD5A1 for various medical conditions

Mechanism of Action

Srd5A1-IN-1 exerts its effects by binding to the active site of the enzyme steroid 5-alpha-reductase type I, thereby inhibiting its activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to a decrease in DHT levels. The molecular targets and pathways involved include the androgen receptor signaling pathway, which is crucial in the development and progression of certain cancers and other androgen-related conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Srd5A1-IN-1 is unique in its selective inhibition of the type I isoform of steroid 5-alpha-reductase, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases. Its selectivity also offers potential therapeutic advantages by minimizing off-target effects associated with the inhibition of other isoforms .

Properties

Molecular Formula

C17H11F6NO3

Molecular Weight

391.26 g/mol

IUPAC Name

(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H11F6NO3/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(27)4-2-9-1-3-13(25)14(26)5-9/h1-8,25-26H,(H,24,27)/b4-2+

InChI Key

VYSOCZLQZPSHHE-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O

Origin of Product

United States

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